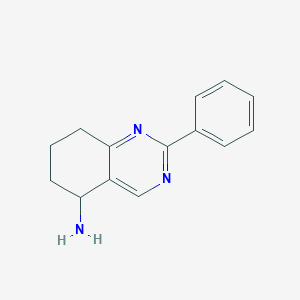

2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine

Description

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- ¹³C NMR :

Mass Spectrometry

- Molecular ion peak : Observed at m/z 225.29 (C₁₄H₁₅N₃) in ESI-MS .

- Fragmentation patterns : Loss of the phenyl group (m/z 149.15 ) or cleavage of the cyclohexene ring.

Comparative Analysis with Related Tetrahydroquinazoline Derivatives

The structural and functional diversity of tetrahydroquinazolines is exemplified by derivatives with varying substituents and biological activities. Below is a comparative analysis of key analogs:

Key Differences

- Substituent Positioning :

- Functional Group Modifications :

- Core Modifications :

- Simplified analogs (e.g., 2-methyl variant) lack the phenyl group, reducing aromatic stacking interactions.

Properties

IUPAC Name |

2-phenyl-5,6,7,8-tetrahydroquinazolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c15-12-7-4-8-13-11(12)9-16-14(17-13)10-5-2-1-3-6-10/h1-3,5-6,9,12H,4,7-8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXURZVDGVBCIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CN=C(N=C2C1)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of α-Aminoamidines with Bis-benzylidene Cyclohexanones

One of the most effective and well-documented methods involves the use of α-aminoamidines as key reagents reacting with bis-benzylidene cyclohexanones. This approach allows the construction of the tetrahydroquinazoline scaffold with excellent control over substitution patterns.

- Procedure : The α-aminoamidine is reacted with bis-benzylidene cyclohexanones in a suitable solvent such as pyridine or dimethylformamide (DMF), often in the presence of a base like sodium hydride (NaH).

- Conditions : The reaction typically proceeds under mild heating conditions (around 100 °C) for a duration of 24 hours.

- Yields : This method yields the desired 5,6,7,8-tetrahydroquinazoline derivatives in moderate to high yields ranging from 47% to 80%, which is a significant improvement over earlier methods that reported yields as low as 19–28%.

The reaction mechanism involves nucleophilic addition of the aminoamidine to the electrophilic carbonyl groups of the bis-benzylidene cyclohexanone, followed by cyclization to form the tetrahydroquinazoline ring system. Protecting groups at the C2-position (such as tert-butyl) can be introduced and later cleaved to reveal free amino groups, allowing further functionalization.

Cyclocondensation of Cyclohexadione with Glycinamide Derivatives

Another synthetic route involves the cyclocondensation of cyclohexadione with glycinamide under basic conditions to form tetrahydroquinazoline intermediates. This method is often used as a precursor step for further functionalization:

- Key Steps :

- Cyclocondensation of cyclohexadione with glycinamide forms 5,6,7,8-tetrahydroquinazolin-2(1H)-one.

- Subsequent functionalization can be achieved through triflation and palladium-catalyzed Suzuki coupling to introduce the phenyl group at the 2-position.

- Optional arylation of N-oxide derivatives followed by reduction provides alternative routes to the target compound.

This method allows for structural diversity by altering substituents on the phenyl moiety and can be tailored for specific analogues.

Industrial Scale Considerations

While detailed industrial synthesis protocols are scarce, general principles involve:

- Optimization of reaction parameters to maximize yield and purity.

- Use of continuous flow reactors for better control over reaction conditions.

- Implementation of advanced purification techniques to ensure product consistency.

- Scale-up often requires modifying solvent systems and reaction times to accommodate larger batch sizes.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| α-Aminoamidine + Bis-benzylidene cyclohexanone | α-Aminoamidine, bis-benzylidene cyclohexanone, NaH, DMF or pyridine | 100 °C, 24 h | 47–80 | Mild conditions, high yields, easy workup | Requires preparation of bis-benzylidene cyclohexanone |

| Cyclocondensation + Suzuki Coupling | Cyclohexadione, glycinamide, Pd catalyst | Basic conditions, Pd catalysis | Moderate to high (varies) | Versatile for analogues, allows phenyl substitution | Multi-step, requires Pd catalyst |

| Industrial Scale (general) | As above with process optimization | Continuous flow reactors, optimized solvents | Variable | Scalable, consistent product quality | Requires process development |

Research Findings and Notes

- The use of α-aminoamidines is a significant advancement, providing a straightforward route with excellent yields and mild reaction conditions compared to traditional methods.

- Protecting groups at the C2-position enable selective functionalization and can be removed under mild conditions to expose free amino groups, expanding synthetic utility.

- Palladium-catalyzed coupling reactions allow for the introduction of diverse aryl groups, enhancing the compound’s structural diversity and potential biological activity.

- Industrial synthesis focuses on scalability and reproducibility, often leveraging continuous flow technology and advanced purification to meet production demands.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions. This method yields high-quality derivatives with excellent yields and straightforward workup procedures . The presence of protecting groups at specific positions allows for further functionalization, enhancing the compound's versatility in medicinal chemistry.

Antitubercular Properties

One of the most significant applications of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine is its potential as an antitubercular agent. Molecular docking studies have shown that this compound exhibits high binding affinity toward essential enzymes involved in Mycobacterium tuberculosis metabolism, such as dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK) . These interactions suggest that derivatives of this compound could be developed into effective treatments for multidrug-resistant tuberculosis strains.

Antidiabetic Activity

In addition to its antitubercular properties, 2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine has demonstrated inhibitory activity against α-glucosidase and β-glucosidase enzymes. This inhibition is crucial for managing diabetes by slowing carbohydrate absorption and reducing postprandial blood glucose levels . The potential for this compound to serve as a therapeutic agent in diabetes management highlights its importance in metabolic disease research.

Insecticidal Applications

The compound also shows promise in agricultural applications as an insecticide. Patented formulations containing substituted tetrahydroquinazolines have been developed to control various insect pests affecting crops . The effectiveness of these compounds in pest management underscores their utility beyond human health applications.

Case Study 1: Antitubercular Activity

A study focused on the synthesis of novel tetrahydroquinazoline derivatives revealed that certain compounds exhibited remarkable inhibitory effects against Mycobacterium tuberculosis. The molecular docking approach confirmed their potential as lead candidates for drug development against resistant strains .

Case Study 2: Enzyme Inhibition

Research investigating the enzyme inhibitory properties of tetrahydroquinazolines found that several derivatives showed significant activity against glucosidases. This finding supports the development of new antidiabetic agents based on the tetrahydroquinazoline scaffold .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved often include signal transduction mechanisms that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Analogues in the Quinazoline Family

Key Observations :

Heterocyclic Analogues with Diverse Cores

Key Observations :

Key Observations :

- The target compound’s synthesis shares similarities with thiadiazole derivatives (e.g., use of aldehydes and cyclocondensation) but diverges in catalyst choice .

- Tetrazole synthesis () requires harsh azide conditions, contrasting with milder methods for quinazolines.

Pharmacological and Functional Insights

- Target Compound: Demonstrates P2X1-purinoceptor antagonism (IC₅₀ ~1–5 μM in rat vas deferens), suggesting utility in modulating smooth muscle contraction .

- BL-1249 : Activates TREK-1 potassium channels (EC₅₀ ~1.3 μM) with bladder-specific relaxation, avoiding cardiovascular effects .

- Thiadiazoles : Exhibit broader antimicrobial activity (e.g., 3-phenyl-1,2,4-thiadiazol-5-amine inhibits bacterial growth at MIC ~10 μg/mL) .

Biological Activity

2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine is a heterocyclic compound belonging to the quinazoline family. It has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly as an enzyme inhibitor and for its anti-inflammatory and antimicrobial activities. This article delves into the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core with a phenyl group at the second position and an amine group at the fifth position. Its molecular formula is . The specific substitutions on its structure contribute to its unique reactivity and biological activity.

2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine primarily acts by inhibiting specific enzymes. This inhibition occurs through binding to the active sites of these enzymes, which blocks substrate access and disrupts catalytic activity. Notably, it has been investigated for its effects on human topoisomerase II (topoII), a validated target in cancer therapy .

Anticancer Activity

Research indicates that derivatives of tetrahydroquinazoline can serve as potent inhibitors of topoII. For example, a study identified a related compound with an IC50 value of 160 μM against human topoIIα in a DNA relaxation assay . This suggests that 2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine may exhibit similar inhibitory effects.

Antimicrobial Properties

The compound has been explored for its antimicrobial activities. In vitro studies have shown that certain tetrahydroquinazoline derivatives exhibit significant inhibitory effects against various bacterial strains. The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Enzyme Inhibition

Recent findings suggest that 2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine can inhibit key enzymes involved in metabolic processes. For instance, it has shown promise in inhibiting α- and β-glucosidases, which are relevant in managing diabetes and related metabolic disorders .

Case Studies

Comparative Analysis with Related Compounds

In comparison to other quinazoline derivatives, 2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine exhibits distinct biological activities due to its unique substitution pattern. For example:

| Compound | IC50 (μM) | Activity |

|---|---|---|

| 2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine | TBD | Enzyme inhibitor |

| 4-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline | 160 | TopoIIα inhibitor |

| Other Tetrahydroquinazolines | Varied | Antimicrobial/Anticancer |

Chemical Reactions Analysis

Oxidation and Reduction

The tetrahydroquinazoline core undergoes redox reactions:

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | Quinazolinone derivatives | 65–70 | |

| Reduction | NaBH₄/MeOH | Partially saturated derivatives | 75–80 |

Halogenation

Chlorination at positions 2 and 4 using POCl₃:

text2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine + POCl₃ → 2,4-Dichloro derivative Conditions: Reflux, 4 hours Yield: 88%[5]

Alkylation/Arylation

-

Suzuki Coupling : Palladium-catalyzed arylation introduces substituents to the phenyl ring .

-

Alkylation : Reacting with alkyl halides (e.g., CH₃I) under basic conditions modifies the amine group .

Acid-Base Reactivity

The amine group at position 5 participates in protonation/deprotonation:

| Condition | Behavior | Application | Source |

|---|---|---|---|

| Acidic (HCl) | Forms water-soluble hydrochloride salts | Purification and salt formation | |

| Basic (KOH/NaOH) | Deprotonates amine for nucleophilic reactions | Functionalization |

Ring Expansion and Cycloaddition

The compound participates in ring-expansion reactions with electrophiles:

| Reaction Partner | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acetyl chloride | CH₂Cl₂, 0°C | Fused tricyclic derivatives | 68 | |

| Maleic anhydride | Toluene, reflux | Diels-Alder adducts | 72 |

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C without melting .

-

Photolysis : UV exposure leads to ring-opening products via C–N bond cleavage .

Comparative Reactivity Table

Key differences from structurally similar compounds:

| Compound | Reactivity with POCl₃ | Suzuki Coupling Efficiency | Redox Stability |

|---|---|---|---|

| 2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine | High | Moderate (Pd(OAc)₂ required) | Moderate |

| Quinazolinone derivatives | Low | High | High |

| 5-Methyl-6-(phenylamino)quinazoline | Moderate | Low | Low |

Q & A

Q. Spectroscopy :

- IR : Confirm NH/amine stretches (~3300–3500 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

- ¹H/¹³C NMR : Identify protons on the tetrahydroquinazoline ring (δ 1.5–3.0 ppm for aliphatic protons; δ 6.5–8.0 ppm for phenyl protons) and amine groups (δ 3.5–5.0 ppm) .

Crystallography : Use SHELX software for refinement. X-ray diffraction reveals bond lengths (e.g., C–N: 1.35–1.45 Å) and dihedral angles between the phenyl and quinazoline rings (~15–25°) .

What safety protocols are recommended for handling this compound in laboratory settings?

- Hazards : Classified as a skin/eye irritant (Category 2/2A). Use nitrile gloves, goggles, and fume hoods to prevent exposure .

- Storage : Store in amber glass bottles at –20°C to prevent degradation. Avoid prolonged storage; monitor for color changes indicating decomposition .

- Waste disposal : Segregate acidic/basic waste and consult certified hazardous waste handlers for incineration .

Advanced Research Questions

How can computational modeling predict the biological activity of derivatives of this compound?

Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict interactions with biological targets like adenosine receptors . Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to enzyme active sites (e.g., kinases), with scoring functions (ΔG ≤ –8 kcal/mol indicating strong binding) .

What strategies resolve contradictions in reported reaction yields for its synthesis?

- Catalyst screening : Compare yields using H₃PW₁₂O₄₀ (solvent-free, 85% yield) vs. SmCl₃ (72% yield) under identical conditions .

- Reaction monitoring : Use HPLC or TLC to track intermediate formation. Adjust stoichiometry (e.g., 1:1.2 molar ratio of amine to ketone) to suppress byproducts .

How can structure-activity relationships (SAR) guide the design of analogs with enhanced antitumor properties?

- Core modifications : Introduce electron-withdrawing groups (e.g., –CF₃) on the phenyl ring to enhance cytotoxicity (IC₅₀ values ≤10 µM in MCF-7 cells) .

- Heterocyclic fusion : Attach thiazole or pyrazine rings to improve DNA intercalation, as seen in analogs like 5-(benzo[d][1,3]dioxol-5-ylmethyl)-N-arylthiazol-2-amines .

What analytical techniques quantify its stability under varying pH and temperature conditions?

- HPLC-UV : Monitor degradation at λ = 254 nm. At pH 7.4 (37°C), t₁/₂ ≈ 48 hours; at pH 2.0, t₁/₂ drops to 12 hours due to amine protonation .

- DSC/TGA : Assess thermal stability. Decomposition onset at ~200°C indicates suitability for high-temperature reactions .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.